![molecular formula C13H16O2 B13958028 2-Methyl-3-[4-(propan-2-yl)phenyl]prop-2-enoic acid CAS No. 3602-26-4](/img/structure/B13958028.png)
2-Methyl-3-[4-(propan-2-yl)phenyl]prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 2-methyl-3-[4-(1-methylethyl)phenyl]- is an organic compound with the molecular formula C13H16O2. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a propenoic acid backbone with a methyl group and a phenyl group substituted with an isopropyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-3-[4-(1-methylethyl)phenyl]- typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
Cinnamic acid derivative+MethanolAcid catalyst2-Propenoic acid, 2-methyl-3-[4-(1-methylethyl)phenyl]-+Water
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
2-Propenoic acid, 2-methyl-3-[4-(1-methylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted phenyl derivatives, depending on the substituent introduced.
科学研究应用
2-Propenoic acid, 2-methyl-3-[4-(1-methylethyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and resins, which are used in coatings, adhesives, and sealants.
作用机制
The mechanism of action of 2-Propenoic acid, 2-methyl-3-[4-(1-methylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, the phenyl group can interact with aromatic amino acids in enzyme active sites, leading to inhibition or activation of the enzyme’s function.
相似化合物的比较
Similar Compounds
2-Propenoic acid, 3-phenyl-, methyl ester: Similar structure but lacks the isopropyl group on the phenyl ring.
2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester: Contains methoxy groups on the phenyl ring instead of an isopropyl group.
2-Propenoic acid, 3-phenyl-: Similar backbone but lacks the ester group.
Uniqueness
The presence of the isopropyl group on the phenyl ring in 2-Propenoic acid, 2-methyl-3-[4-(1-methylethyl)phenyl]- imparts unique chemical and physical properties to the compound. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
属性
CAS 编号 |
3602-26-4 |
|---|---|
分子式 |
C13H16O2 |
分子量 |
204.26 g/mol |
IUPAC 名称 |
2-methyl-3-(4-propan-2-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H16O2/c1-9(2)12-6-4-11(5-7-12)8-10(3)13(14)15/h4-9H,1-3H3,(H,14,15) |
InChI 键 |
UOPMGDFNZIMWPC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C=C(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


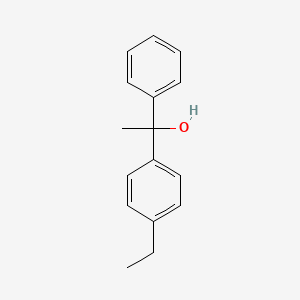

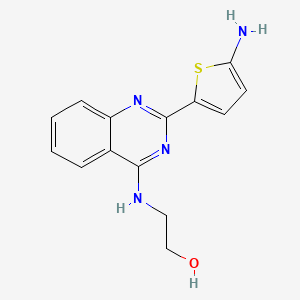
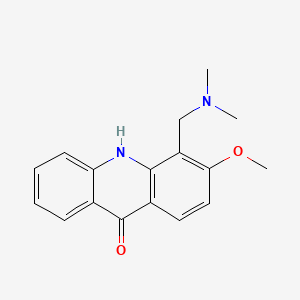
![4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 6-methyl-4-oxo-, ethyl ester](/img/structure/B13957961.png)
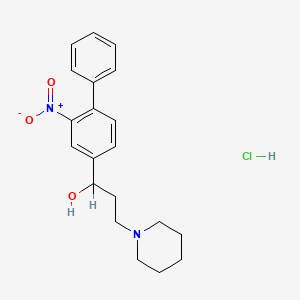

![2-Chloro-5-({[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13957984.png)


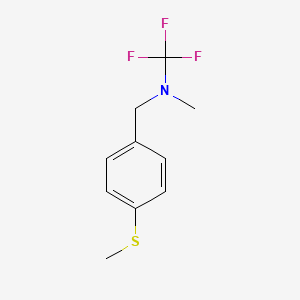
![4-(3,4-Dichloro-phenyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13958015.png)

![tert-butyl [1-(1H-benzoimidazol-2-yl)ethyl]carbamate](/img/structure/B13958021.png)
